
3-(1-((3-chlorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-((3-chlorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H25ClN4O4S and its molecular weight is 440.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(1-((3-chlorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a piperidine ring, a triazole moiety, and a sulfonyl group attached to a chlorophenyl substituent. The synthesis typically involves multi-step reactions that integrate various chemical functionalities conducive to biological activity.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the piperidine and sulfonamide functionalities have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The biological activity of these compounds is often evaluated using standard methods like the agar diffusion test and MIC (Minimum Inhibitory Concentration) assays.
Table 1: Antibacterial Activity of Related Compounds
Compound | Bacterial Strain | Activity (MIC in µg/mL) |
---|---|---|
Compound A | S. typhi | 25 |
Compound B | B. subtilis | 15 |
Compound C | E. coli | 50 |
Inhibition of Enzymes
The compound has also been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and urease enzymes. In vitro assays have demonstrated that certain derivatives exhibit strong inhibitory activity against these enzymes, which is crucial for therapeutic applications in neurodegenerative diseases and urolithiasis.
Table 2: Enzyme Inhibition Potency
Compound | Enzyme | IC50 (µM) |
---|---|---|
Compound D | AChE | 2.14 |
Compound E | Urease | 0.63 |
The biological activity of the compound is believed to stem from its ability to interact with specific receptors or enzymes within biological systems. Molecular docking studies suggest that the triazole ring may facilitate binding to target proteins through hydrogen bonding and hydrophobic interactions .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized several derivatives of the target compound and evaluated their antimicrobial efficacy against various pathogens. The results indicated that compounds with the sulfonamide group exhibited enhanced antibacterial properties compared to those without it .
Case Study 2: Neuroprotective Potential
Another study focused on the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results showed that certain derivatives could significantly reduce cell death and oxidative damage, indicating potential applications in treating neurodegenerative disorders .
Propiedades
IUPAC Name |
5-[1-(3-chlorophenyl)sulfonylpiperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O4S/c1-28-11-10-23-19(25)24(16-7-8-16)18(21-23)14-4-3-9-22(13-14)29(26,27)17-6-2-5-15(20)12-17/h2,5-6,12,14,16H,3-4,7-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFRUMUKYHANRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.